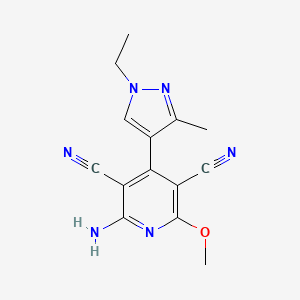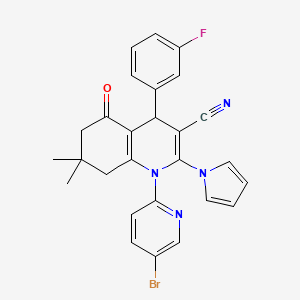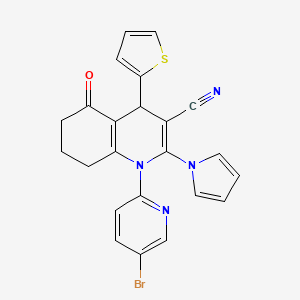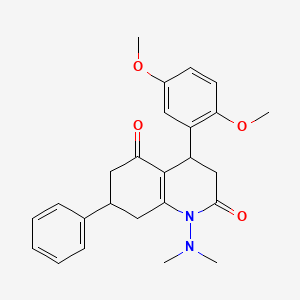![molecular formula C16H12F3N5OS B4318037 4,7-DIAMINO-2-(METHYLSULFANYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE](/img/structure/B4318037.png)
4,7-DIAMINO-2-(METHYLSULFANYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Übersicht
Beschreibung
4,7-Diamino-2-(methylthio)-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrano ring fused with a pyrimidine ring, and various functional groups such as amino, methylthio, and trifluoromethyl phenyl groups
Vorbereitungsmethoden
The synthesis of 4,7-DIAMINO-2-(METHYLSULFANYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano Ring: The initial step involves the formation of the pyrano ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials under acidic or basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of amino, methylthio, and trifluoromethyl phenyl groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired pyrano[2,3-d]pyrimidine structure. The product is then purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
4,7-Diamino-2-(methylthio)-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Diamino-2-(methylthio)-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and reaction mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its functional groups can interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer or antiviral agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
Wirkmechanismus
The mechanism of action of 4,7-DIAMINO-2-(METHYLSULFANYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
4,7-Diamino-2-(methylthio)-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:
4,6-Diamino-2-(methylthio)pyrimidine: This compound shares the pyrimidine core and methylthio group but lacks the pyrano ring and trifluoromethyl phenyl group. It has different chemical reactivity and applications.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and functional groups. They have unique chemical properties and biological activities.
Trifluoromethyl-substituted pyrimidines: These compounds contain the trifluoromethyl group but differ in the overall structure and functional groups. They are used in various chemical and biological applications.
Eigenschaften
IUPAC Name |
4,7-diamino-2-methylsulfanyl-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c1-26-15-23-12(21)11-10(9(6-20)13(22)25-14(11)24-15)7-2-4-8(5-3-7)16(17,18)19/h2-5,10H,22H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYHDFUZCZCWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(C(=C(OC2=N1)N)C#N)C3=CC=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(3-CHLORO-4-FLUOROPHENYL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE](/img/structure/B4317955.png)




![6-(4-methoxyphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B4317982.png)
![6-(4-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B4317988.png)
![4-(2-fluorophenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4317998.png)
![4-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4318006.png)

![ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4318029.png)
![4-(3-fluorophenyl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4318041.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4318043.png)
![5-oxo-4-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4318054.png)
